C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride
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Overview
Description
C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N3. It is known for its unique structure, which includes a pyrazolo[1,5-a]pyridine core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride typically involves the reaction of pyrazolo[1,5-a]pyridine with methylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .
Comparison with Similar Compounds
C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: This compound has a similar core structure but different functional groups, leading to distinct chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine: Another related compound with variations in the ring structure and functional groups.
Pyrazolo[4,3-e][1,2,4]triazine: This compound also shares a similar core but has additional nitrogen atoms in the ring.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it valuable for various research applications .
Properties
CAS No. |
1187929-22-1 |
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Molecular Formula |
C8H10ClN3 |
Molecular Weight |
183.64 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridin-7-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c9-6-8-3-1-2-7-4-5-10-11(7)8;/h1-5H,6,9H2;1H |
InChI Key |
JOCNVQMNPSNPOP-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC=NN2C(=C1)CN.Cl.Cl |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)CN.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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